molecular formula C20H16Cl2N4O B2708600 1,1'-(4-Chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol CAS No. 114658-03-6

1,1'-(4-Chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol

Cat. No.: B2708600
CAS No.: 114658-03-6
M. Wt: 399.28
InChI Key: HUHCPQJSXDMLKH-UHFFFAOYSA-N
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Description

This compound is a bipyrazole derivative characterized by two pyrazole rings connected via a [4,5'] linkage. Key structural features include:

  • Substituents: A 4-chlorophenyl group at the 1,1'-positions, methyl groups at the 3,3'-positions, and a hydroxyl group at the 5-position.
  • Molecular formula: C₁₈H₁₆ClN₄O.
  • Synthesis: Typically synthesized via condensation reactions involving hydrazines and diketones or their analogs. For example, reactions of dehydroacetic acid (DHAA) derivatives with substituted hydrazines yield bipyrazoles via intermediate hydrazones .

The 4-chlorophenyl group enhances lipophilicity and may influence biological activity, while the hydroxyl group contributes to hydrogen bonding and solubility.

Properties

IUPAC Name

2-(4-chlorophenyl)-4-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N4O/c1-12-11-18(25(23-12)16-7-3-14(21)4-8-16)19-13(2)24-26(20(19)27)17-9-5-15(22)6-10-17/h3-11,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJBHCHZOXMQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=C(NN(C2=O)C3=CC=C(C=C3)Cl)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(4-Chlorophenyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol typically involves multi-step organic reactions. One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-(4-Chlorophenyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines

Scientific Research Applications

Antiviral Activity

Research has indicated that 1,1'-(4-Chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol exhibits antiviral properties. Key studies include:

  • In Vitro Assays : The compound has been tested against viruses such as influenza A and Coxsackie B4. These assays measure the compound's ability to inhibit viral replication.
  • Dose-Response Studies : Researchers determine the concentration range (IC50) required to achieve effective inhibition of viral activity.
  • Selectivity Index (SI) : The SI value is calculated to evaluate the safety profile of the compound, with higher values indicating better selectivity for viral targets over host cells .

Antioxidant Properties

This compound has also been studied for its antioxidant capabilities:

  • Assays Used : Common methods include DPPH radical scavenging and FRAP assays to quantify the compound's ability to neutralize free radicals.

Potential in Medicinal Chemistry

The compound's structural features make it a candidate for further medicinal chemistry research. Its ability to interact with biological targets suggests potential applications in drug development aimed at treating viral infections and oxidative stress-related diseases.

Study on Antiviral Efficacy

A study published in a peer-reviewed journal assessed the antiviral efficacy of this compound against influenza A. The results indicated a significant reduction in viral titers at specific concentrations, highlighting its potential as an antiviral agent .

Antioxidant Activity Evaluation

Another research project focused on evaluating the antioxidant properties of the compound using DPPH and FRAP assays. The findings suggested that the compound effectively scavenged free radicals and exhibited strong antioxidant activity compared to standard antioxidants .

Mechanism of Action

The mechanism of action of 1,1’-(4-Chlorophenyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Substituent Variations in Bipyrazole Derivatives

The following table highlights key structural analogs and their differences:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
1,1'-(4-Chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol 4-Cl-C₆H₄ (1,1'), -CH₃ (3,3'), -OH (5) C₁₈H₁₆ClN₄O 354.80 Potential antimicrobial activity (inferred from analogs)
3,3'-Dimethyl-1-(4-(4-methoxyphenyl)-2-thiazolyl)-1'-phenyl-5-hydroxy[4,5']-bipyrazol 4-MeO-C₆H₄ (thiazolyl), -CH₃ (3,3'), -OH (5) C₂₄H₂₁N₅O₂S 443.52 Enhanced π-conjugation due to thiazole; studied for crystallography
1-[4-(3-Chloro-2-thienyl)-2-thiazoyl]-1'-phenyl-3,3'-dimethyl-5-hydroxy-[4,5']-bipyrazol 3-Cl-thienyl (thiazolyl), -CH₃ (3,3'), -OH (5) C₂₁H₁₆ClN₅OS₂ 453.97 Increased steric bulk; used in material science
1-(4-Phenyl-2-thiazolyl)-1′-(2,4-dichlorophenyl)-3,3′-dimethyl-5-hydroxy[4,5′]-bipyrazol 2,4-Cl₂-C₆H₃ (1'), -CH₃ (3,3'), -OH (5) C₂₂H₁₆Cl₂N₅OS 484.36 Dual halogenation may enhance bioactivity

Key Observations :

  • Heterocyclic Modifications : Thiazole or thiophene rings (e.g., in ) introduce additional heteroatoms, altering electronic properties and binding affinities.
  • Hydroxyl Group : The 5-hydroxy group is conserved in most analogs, suggesting its critical role in hydrogen-bond-mediated interactions .

Physical and Spectroscopic Properties

  • Crystallography : The bipyrazole core adopts a near-planar conformation, with substituents influencing packing. For example, the 4-methoxyphenyl-thiazole analog () exhibits a dihedral angle of 12.5° between pyrazole rings.
  • Mass Spectrometry : Fragmentation patterns of nitrogen-containing bipyrazoles show base peaks at m/z 349–431, corresponding to loss of substituents (e.g., -Cl, -CH₃) .

Biological Activity

1,1'-(4-Chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol is a bipyrazole derivative notable for its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This compound's unique structure, characterized by the presence of a 4-chlorophenyl group and hydroxyl (-OH) functional group, enhances its potential therapeutic applications.

  • Molecular Formula : C20H17ClN4O
  • Molar Mass : 364.83 g/mol
  • CAS Number : 245039-25-2

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. For example, it has been shown to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism involves the inhibition of key regulatory proteins such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

Cell Line IC50 (μM) Mechanism of Action
MCF-73.96 - 4.38Apoptosis induction via CDK inhibition
HepG2Not reportedPotential cytotoxic effects

In a study involving pyrazole derivatives, the combination of this compound with doxorubicin showed a synergistic effect, enhancing cytotoxicity in resistant cancer cell lines .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various pathogens. In vitro assays have demonstrated its effectiveness against both bacterial and fungal strains. A comparative study showed that the compound had significant antifungal activity with IC50 values ranging from 11.91 to 28.84 μg/mL against different fungi.

Pathogen IC50 (μg/mL)
Cytospora sp.26.96
Colletotrichum gloeosporioides28.84
Fusarium solani22.10

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. In vitro assays using DPPH radical scavenging methods indicated that the compound effectively neutralizes free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

Case Study 1: Anticancer Effects

In a study examining the effects of various pyrazole derivatives on breast cancer cells, the compound was noted for its ability to significantly reduce cell viability in MCF-7 and MDA-MB-231 cell lines when used in combination with doxorubicin. The results indicated that the compound could enhance the efficacy of traditional chemotherapy agents .

Case Study 2: Antimicrobial Potential

A series of experiments tested the compound against multiple bacterial strains and fungi. The results confirmed its broad-spectrum antimicrobial activity, particularly against drug-resistant strains, highlighting its potential as an alternative therapeutic option .

Q & A

Q. Key Analytical Data :

ParameterValue/DescriptionReference
Yield46–63% (optimized conditions)
Melting Point138–211°C (varies with substituents)
IR (C=O stretch)1680–1700 cm⁻¹

Basic: How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:

  • Procedure : Crystals are grown via slow evaporation of a dioxane solution. Data collected at 100 K using Mo-Kα radiation (λ = 0.71073 Å) .
  • Key Metrics :
    • Space group: P 1 (triclinic)
    • Bond lengths: C–N (1.32–1.38 Å), C–Cl (1.74 Å) .
    • Torsion angles: <5° deviation from planarity in the pyrazole ring .

Advanced: How can contradictions in spectral data during structural elucidation be resolved?

Conflicts in NMR or IR data often arise from tautomerism or polymorphism. Methodological approach :

Variable Temperature NMR : Monitor proton shifts between 25°C and 80°C to identify tautomeric equilibria .

DFT Calculations : Compare experimental and computed IR spectra (e.g., at B3LYP/6-31G* level) to validate assignments .

PXRD : Confirm polymorphism by matching experimental patterns with SCXRD-predicted data .

Example : A ¹H NMR discrepancy at δ 5.2 ppm (hydroxy proton) was resolved via deuterium exchange, confirming intramolecular H-bonding .

Advanced: What strategies optimize the compound’s antimitotic activity in cancer cell assays?

Q. Structure–Activity Relationship (SAR) Insights :

  • Substituent Effects :
    • 4-Chlorophenyl : Enhances tubulin binding (IC₅₀ = 1.2 µM in MCF-7 cells) .
    • 3-Methyl Group : Reduces metabolic degradation in hepatic microsomes .
  • Synthetic Modifications :
    • Introduce trifluoromethyl groups at C-3 to improve logP (target: 2.5–3.5) .
    • Replace hydroxyl with methoxy to enhance BBB penetration (e.g., 5-methoxy analog, IC₅₀ = 0.8 µM) .

Q. Experimental Design :

  • In Vivo Models : Use sea urchin embryo assays for rapid antimitotic screening .
  • Dose Optimization : Test 0.1–100 µM ranges in 3D tumor spheroids to mimic in vivo conditions .

Advanced: How can computational modeling predict interactions with carbonic anhydrase isoforms?

Q. Methodology :

Docking Studies : Use AutoDock Vina to simulate binding to hCA II (PDB: 3KS3). Key interactions:

  • Hydroxy group with Zn²⁺ (distance: 2.1 Å) .
  • Chlorophenyl ring in hydrophobic pocket (ΔG = −9.2 kcal/mol) .

MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand–protein complexes .

QSAR Models : Train on IC₅₀ data (n = 30 analogs) to identify critical descriptors (e.g., polar surface area <90 Ų) .

Validation : Compare predicted vs. experimental Ki values (R² = 0.89) .

Basic: What analytical techniques confirm purity and identity?

  • HPLC : C18 column, 70:30 MeOH/H₂O, retention time = 6.8 min .
  • HRMS : [M+H]+ observed at m/z 386.1232 (calc. 386.1081, Δ = 0.0151) .
  • Elemental Analysis : C ±0.3%, H ±0.2% of theoretical values .

Advanced: How to address poor aqueous solubility in pharmacokinetic studies?

Q. Strategies :

  • Salt Formation : Use hydrochloride salts (solubility ↑ from 0.1 mg/mL to 12 mg/mL) .
  • Nanoformulation : PEG-PLGA nanoparticles (size = 150 nm, PDI <0.2) improve bioavailability by 4× .
  • Prodrug Design : Synthesize phosphate esters hydrolyzed in vivo (e.g., t₁/₂ = 2 h in plasma) .

Basic: What are common intermediates in derivatization reactions?

  • 5-Chloro-3-methylpyrazole-4-carbonyl chloride : Used for thiourea or acylhydrazide derivatives .
  • α,β-Unsaturated ketones (e.g., 3a-c) : Enable [3+2] cycloadditions to form oxadiazoles .

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